molecular formula C13H17FN2O2 B2711905 Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate CAS No. 948018-58-4

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B2711905
M. Wt: 252.289
InChI Key: ORGNUBQJTMPFTQ-UHFFFAOYSA-N
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Description

“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is a chemical compound with the CAS Number: 948018-58-4. It has a molecular weight of 252.29 . The IUPAC name for this compound is methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is 1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” has a molecular weight of 252.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide model compounds, including those with structural similarities to Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate, has demonstrated significant findings in the field of luminescent materials. These compounds exhibit fluorescence quantum yields that make them suitable as pH probes due to their characteristic fluorescence response to pH changes. The study of their luminescent properties and photo-induced electron transfer offers valuable insights for developing new materials with potential applications in sensing, imaging, and electronic devices (Gan et al., 2003).

Central Nervous System Agents

A series of compounds, including 3-phenyl-2-piperazinyl-5H-1-benzazepines, have been synthesized and evaluated for their potential neuroleptic activity. These studies provide a foundation for the development of novel therapeutic agents targeting the central nervous system. The synthesis and pharmacological evaluation of these compounds highlight their potential as neuroleptic agents, offering a promising avenue for the development of new treatments for neurological disorders (Hino et al., 1988).

Antibacterial Activity

Research on new oxazine derivatives, such as DL-8280, showcases the broad spectrum of antibacterial activity against both gram-negative and gram-positive bacteria. These findings underline the potential of such compounds in the development of new antimicrobial agents. The study of DL-8280 and its efficacy against a range of bacterial strains emphasizes the significance of structural modifications in enhancing antimicrobial properties (Sato et al., 1982).

Receptor Binding and Antagonists

The development and evaluation of fluorine-18-labeled 5-HT1A antagonists based on fluorinated derivatives of WAY 100635 demonstrate the potential applications of such compounds in molecular imaging. This research contributes to the understanding of receptor dynamics and the development of imaging probes for studying brain functions and disorders (Lang et al., 1999).

properties

IUPAC Name

methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGNUBQJTMPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate

Synthesis routes and methods

Procedure details

To 1-methylpiperazine (980 μl, 8.80 mmol) in toluene (15 ml) was added tris(dibenzylidene acetone)dipalladium (201 mg, 0.22 mmol), BINAP (550 mg, 0.88 mmol), and cesium carbonate (4.30 g, 13.2 mmol). The mixture was stirred for 30 minutes before the addition of methyl 4-bromo-3-fluorobenzoate (2.05 g, 8.80 mmol), after which, the temperature was increased to 105° C. and stirred for an additional 18 h. The mixture was cooled and filtered through Celite, washed with ethyl acetate, and the resultant filtrate concentrated in vacuo to afford an orange oil. The residue was purified by column chromatography eluting with 5% methanol in dichloromethane. Pure fractions were concentrated to afford (1.80 g, 81%) of methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate as a colorless oil. 1H NMR (400 MHz, CD3OD): 7.78-7.73 (d, 1H), 7.64-7.59 (d, 1H), 7.09-7.03 (m, 1H), 3.86 (s, 3H), 3.26-3.20 (m, 4H), 2.65-2.59 (m, 4H), 2.35 (s, 3H). MS (EI) for C13H17FN2O2: 253 (MH+).
Quantity
980 μL
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
catalyst
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two

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